2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine
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Overview
Description
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This structure is significant due to its presence in various biologically active molecules, making it a valuable scaffold in medicinal chemistry. The compound’s unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate precursors under base-mediated conditions . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes or receptors. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, preventing the receptor’s activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including kinase inhibition.
Uniqueness
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable lead compound for drug development.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)6-8-7-14-10-9(8)4-3-5-13-10/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI Key |
ZWIIJENDJSUCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
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